Cas no 39716-52-4 (Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate)
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
- Methyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
- NE51435
- Z1431905048
- Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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- Inchi: 1S/C9H11N3O3/c1-15-9(14)12-3-2-7-6(5-12)4-8(13)11-10-7/h4H,2-3,5H2,1H3,(H,11,13)
- InChI Key: UOLXKNBRTWTILQ-UHFFFAOYSA-N
- SMILES: O(C)C(N1CC2=CC(NN=C2CC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 373
- Topological Polar Surface Area: 71
Experimental Properties
- Density: 1.5±0.1 g/cm3
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B499170-10mg |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B499170-50mg |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B499170-100mg |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM467755-1g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95%+ | 1g |
$944 | 2023-03-07 | |
| Enamine | EN300-109747-0.05g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95% | 0.05g |
$188.0 | 2023-10-27 | |
| Enamine | EN300-109747-0.1g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95% | 0.1g |
$282.0 | 2023-10-27 | |
| Enamine | EN300-109747-0.25g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95% | 0.25g |
$403.0 | 2023-10-27 | |
| Enamine | EN300-109747-0.5g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95% | 0.5g |
$636.0 | 2023-10-27 | |
| Enamine | EN300-109747-1.0g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95% | 1g |
$813.0 | 2023-06-10 | |
| Enamine | EN300-109747-2.5g |
methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate |
39716-52-4 | 95% | 2.5g |
$1594.0 | 2023-10-27 |
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate (CAS No. 39716-52-4): A Comprehensive Overview
Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate, identified by its CAS number 39716-52-4, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyrido[4,3-c]pyridazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The detailed structure of this molecule includes a pyridazine core fused with a pyridine ring, featuring a carboxylate group at the 6-position and an oxo group at the 3-position. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further derivatization and drug development.
The< strong>Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate molecule has been studied extensively for its potential pharmacological effects. Recent research has highlighted its role as a precursor in the synthesis of more complex derivatives that exhibit various biological activities. For instance, studies have shown that modifications of the pyrido[4,3-c]pyridazine core can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. The presence of the carboxylate group and the oxo group in this compound allows for multiple points of interaction with biological targets, making it a versatile building block for medicinal chemistry.
In the context of modern drug discovery, the< strong>pyrido[4,3-c]pyridazine scaffold has been recognized for its ability to modulate multiple signaling pathways simultaneously. This polypharmacological activity is particularly attractive in the development of drugs that target complex diseases such as cancer and neurodegenerative disorders. The< strong>Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate compound serves as a key intermediate in synthesizing novel molecules that can interact with enzymes and receptors involved in these pathways. Its structural features enable it to mimic or inhibit natural ligands, thereby altering cellular processes and potentially treating disease states.
Recent advancements in computational chemistry have further enhanced the understanding of how< strong>Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate interacts with biological targets. Molecular docking studies have identified specific binding pockets on proteins where this compound can dock effectively. These studies have provided insights into how modifications at different positions of the molecule can enhance its binding affinity and selectivity. For example, introducing additional functional groups such as hydroxyl or amino groups can improve solubility and metabolic stability while maintaining or enhancing biological activity.
The synthesis of< strong>Methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically starts with the condensation of appropriate precursors under acidic or basic conditions to form the pyrido[4,3-c]pyridazine core. Subsequent functionalization steps introduce the carboxylate group and the oxo group at strategic positions within the molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The pharmacokinetic properties of< strong>Methyl 3-oxo-2, H, 5, H, 6, H, 7, H, 8-H-pyrido[4, 3-c]pyridazine -6-carboxylate are also critical factors in its potential therapeutic use. Studies have evaluated its absorption、 distribution、 metabolism، and excretion (ADME) profiles to understand how it behaves within the body after administration。 These studies have revealed that modifications to the molecule can significantly impact its bioavailability and half-life。 For instance, optimizing lipophilicity through structural adjustments can enhance membrane permeability while minimizing toxicity。
In conclusion,< strong>Methyl 3 -oxo -2 H , 3 H , 5 H , 6 H , 7 H , 8 H - pyrido [4 , 3 - c ] pyridazine -6 -carboxylate ( CAS No .39716 -52 -4) is a promising compound with significant potential in pharmaceutical research。 Its unique structural features make it an excellent scaffold for developing new drugs targeting various diseases。 Ongoing research continues to explore its biological activities and optimize synthetic routes for efficient production。 As our understanding of molecular interactions advances, compounds like this will play an increasingly important role in shaping future therapeutic strategies。
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